

Technical Guide: Binding Affinity and Kinetics of GSK2606414, a PERK Kinase Inhibitor

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: GSK729

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This technical guide provides an in-depth overview of the binding characteristics of GSK2606414, a potent and selective inhibitor of the Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK). GSK2606414 has been identified as a first-in-class orally bioavailable inhibitor of PERK, a critical component of the unfolded protein response (UPR). This document summarizes the available binding affinity data, details the relevant signaling pathway, and provides a comprehensive experimental protocol for assessing its inhibitory activity.

Binding Affinity of GSK2606414

GSK2606414 demonstrates high-potency inhibition of the PERK kinase. The primary measure of its binding affinity is the half-maximal inhibitory concentration (IC₅₀), which has been determined through biochemical assays. While specific kinetic parameters such as association (k_{on}) and dissociation (k_{off}) rates are not widely published, the low nanomolar IC₅₀ value indicates a strong interaction with its target.

Compound	Target	Assay Type	IC ₅₀ (nM)
GSK2606414	PERK	Biochemical Kinase Assay	0.4[1][2]

PERK Signaling Pathway and Mechanism of Inhibition

PERK is a key sensor of endoplasmic reticulum (ER) stress. Under stress conditions, such as the accumulation of unfolded or misfolded proteins, PERK becomes activated through dimerization and autophosphorylation. Activated PERK then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2 α), which leads to a global attenuation of protein synthesis, reducing the protein load on the ER. However, this phosphorylation also selectively promotes the translation of certain mRNAs, such as that of activating transcription factor 4 (ATF4). ATF4, in turn, upregulates genes involved in stress response and apoptosis, including C/EBP homologous protein (CHOP). GSK2606414 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PERK and preventing its kinase activity. This inhibition blocks the phosphorylation of eIF2 α and the subsequent downstream signaling cascade.



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Caption: The PERK-mediated unfolded protein response signaling pathway and the inhibitory action of GSK2606414.

Experimental Methodologies

The binding affinity of GSK2606414 to PERK is typically determined using a biochemical kinase assay. The following protocol is based on the methods described in the initial discovery of the compound.

Biochemical Assay for PERK Inhibition

This assay measures the ability of GSK2606414 to inhibit the phosphorylation of a biotinylated eIF2 α substrate by the GST-tagged cytoplasmic domain of PERK.

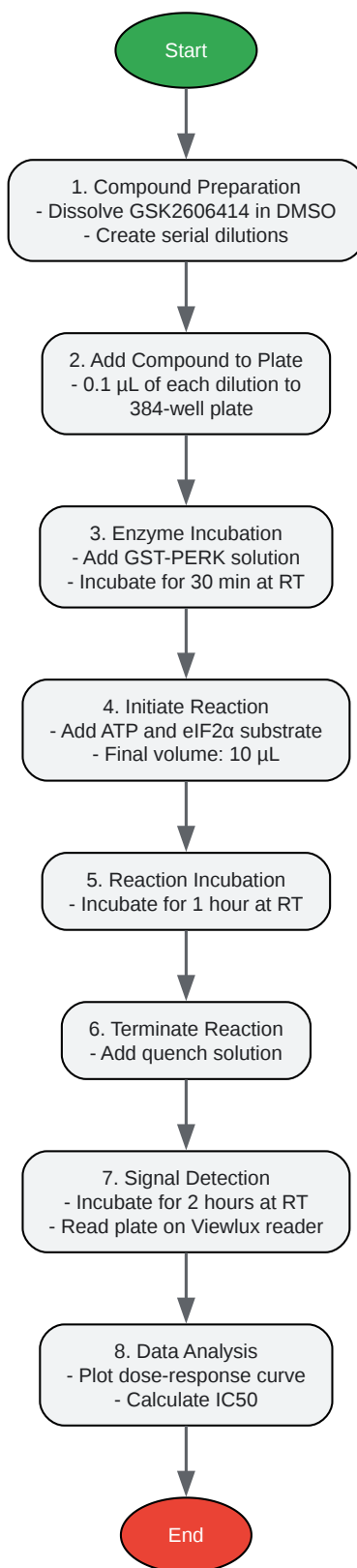
Materials and Reagents:

- Enzyme: GST-PERK cytoplasmic domain
- Substrate: Biotinylated 6-His-full-length human eIF2 α
- Inhibitor: GSK2606414
- Assay Buffer: 10 mM HEPES, 5 mM MgCl₂, 1 mM DTT, 2 mM CHAPS
- ATP: 5 μ M final concentration
- Assay Plates: Black 384-well polystyrene low-volume plates
- Detection Reagents: Quench solution, reagents for signal quantification (e.g., Viewlux reader)
- DMSO: For compound dilution

Procedure:

- Compound Preparation:
 - Dissolve GSK2606414 in DMSO to a stock concentration of 1.0 mM.
 - Perform serial dilutions (1:3) in DMSO to create a range of concentrations for the dose-response curve. A typical final concentration range in the assay would be from 0.00017 μ M to 10 μ M[3].
 - Transfer 0.1 μ L of each compound dilution to the appropriate wells of a 384-well assay plate[3].
- Enzyme Incubation:

- Add the GST-PERK solution to the assay plates containing the diluted compounds.
- Pre-incubate the enzyme and inhibitor for 30 minutes at room temperature to allow for binding to occur[3].
- Reaction Initiation:
 - Initiate the kinase reaction by adding a solution containing ATP and the biotinylated eIF2 α substrate. The final reaction volume is 10 μ L[3].
 - The final concentrations in the reaction should be: 0.4 nM GST-PERK, 40 nM biotinylated 6-His-eIF2 α , and 5 μ M ATP[3].
- Reaction Incubation and Termination:
 - Incubate the reaction mixture for 1 hour at room temperature[3].
 - Terminate the reaction by adding a quench solution[3].
- Signal Detection:
 - Cover the plates and incubate for 2 hours at room temperature to allow for signal development[3].
 - Quantify the signal using a suitable plate reader (e.g., Viewlux reader)[3]. The signal is often normalized to a control (e.g., europium signal)[3].
- Data Analysis:
 - Plot the normalized signal against the logarithm of the inhibitor concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.



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Caption: Workflow for the biochemical assay to determine the IC50 of GSK2606414 against PERK kinase.

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